1-acetyl-N-(1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Description
1-acetyl-N-(1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives.
Properties
IUPAC Name |
1-acetyl-N-(1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(19)18-8-6-11(7-9-18)14(20)17-15-16-12-4-2-3-5-13(12)21-15/h2-5,11H,6-9H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVCILRMFVLZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-(1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 1,3-benzothiazole derivatives with piperidine-4-carboxamide under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.
Chemical Reactions Analysis
1-acetyl-N-(1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound inhibits the function of bacterial enzymes, leading to the disruption of essential metabolic pathways . Molecular docking studies have shown that the compound forms stable complexes with target enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
1-acetyl-N-(1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but may differ in their spectrum of activity and potency.
2-aminobenzothiazoles: Known for their antifungal and anticancer properties, these compounds share a similar core structure but have different functional groups that confer distinct biological activities.
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